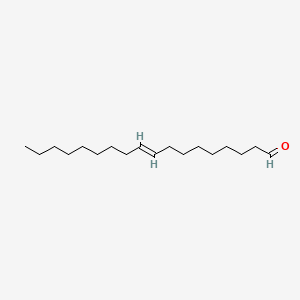
(R)(+)-7-fluoro-2-(4-fluorophenyl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)(+)-7-fluoro-2-(4-fluorofenil)cromano-4-ona es un compuesto que pertenece a la clase de los derivados de cromano-4-ona. Estos compuestos son conocidos por sus significativas actividades biológicas y farmacéuticas. El marco de cromano-4-ona es un heterociclo que contiene oxígeno que sirve como un bloque de construcción importante en una variedad de compuestos medicinales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de derivados de cromano-4-ona, incluyendo (R)(+)-7-fluoro-2-(4-fluorofenil)cromano-4-ona, normalmente implica varios pasos clave. Un método común es la condensación de Pechmann, que involucra la reacción de fenoles sustituidos con ácido cinámico en presencia de ácido polifosfórico. La mezcla de reacción se calienta en un baño de agua a 75–80ºC durante 1–1.5 horas . Otro método involucra la adición de Michael de acrilonitrilo a fenoles en presencia de carbonato de potasio en alcohol tert-butílico bajo condiciones de reflujo, seguida de la ciclación de los 3-ariloxipropanonitrilos resultantes en ácido trifluoroacético con ácido trifluorometanosulfónico .
Métodos de producción industrial: Los métodos de producción industrial para los derivados de cromano-4-ona a menudo implican la optimización de las rutas sintéticas mencionadas anteriormente para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción mejoradas y técnicas de purificación eficientes .
Análisis De Reacciones Químicas
Tipos de reacciones: (R)(+)-7-fluoro-2-(4-fluorofenil)cromano-4-ona puede someterse a varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear nuevos derivados con propiedades mejoradas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de los derivados de cromano-4-ona incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y disolventes específicos para asegurar la transformación deseada .
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir derivados dihidro. Las reacciones de sustitución pueden introducir varios grupos funcionales en el marco de cromano-4-ona .
Aplicaciones Científicas De Investigación
(R)(+)-7-fluoro-2-(4-fluorofenil)cromano-4-ona tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un bloque de construcción para sintetizar nuevos compuestos con posibles actividades biológicas. En biología y medicina, los derivados de cromano-4-ona se estudian por sus propiedades antimicrobianas, anticancerígenas y antiinflamatorias . Estos compuestos también tienen aplicaciones en la industria farmacéutica como posibles candidatos a fármacos .
Mecanismo De Acción
El mecanismo de acción de (R)(+)-7-fluoro-2-(4-fluorofenil)cromano-4-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que algunos derivados de cromano-4-ona inhiben enzimas como la acetilcolinesterasa, que participa en la neurotransmisión . Los efectos del compuesto en las vías celulares pueden conducir a varios resultados biológicos, como la reducción de la inflamación o la inhibición del crecimiento de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a (R)(+)-7-fluoro-2-(4-fluorofenil)cromano-4-ona incluyen otros derivados de cromano-4-ona como las flavanonas, las isoflavonas y las espirocromanonas . Estos compuestos comparten el marco de cromano-4-ona pero difieren en sus sustituyentes específicos y actividades biológicas.
Singularidad: Lo que diferencia a (R)(+)-7-fluoro-2-(4-fluorofenil)cromano-4-ona es su combinación única de átomos de flúor en posiciones específicas en el marco de cromano-4-ona. Esta característica estructural puede mejorar su actividad biológica y selectividad en comparación con otros derivados de cromano-4-ona .
Propiedades
Fórmula molecular |
C15H10F2O2 |
|---|---|
Peso molecular |
260.23 g/mol |
Nombre IUPAC |
(2R)-7-fluoro-2-(4-fluorophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H10F2O2/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14H,8H2/t14-/m1/s1 |
Clave InChI |
YKJLGNVYFBPKJK-CQSZACIVSA-N |
SMILES isomérico |
C1[C@@H](OC2=C(C1=O)C=CC(=C2)F)C3=CC=C(C=C3)F |
SMILES canónico |
C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[2-(2-methyl-4-thiazolyl)vinyl]pyridine](/img/structure/B10838461.png)
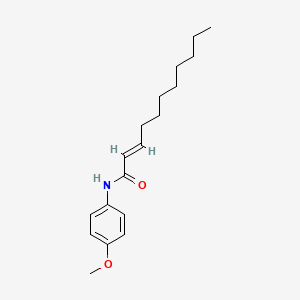
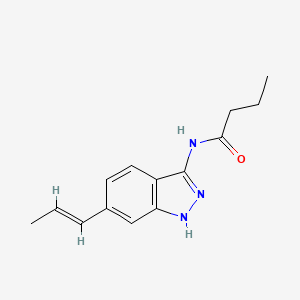
![(E,E)-8-[4-(3-Fluorophenyl)butadien-1-yl]caffeine](/img/structure/B10838471.png)
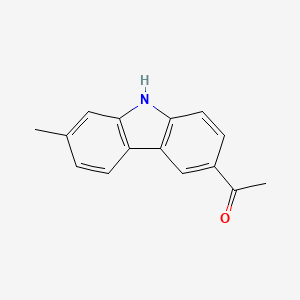
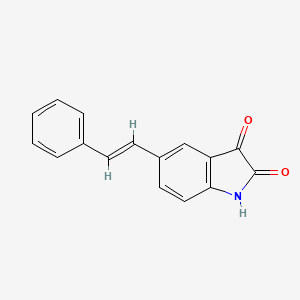
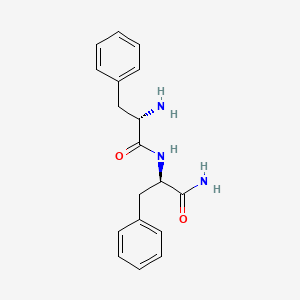
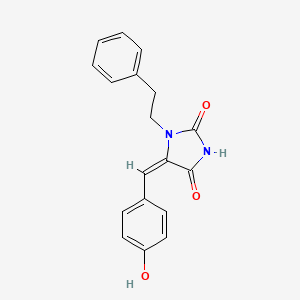
![(E,E)-8-[4-(3-Bromophenyl)butadien-1-yl]caffeine](/img/structure/B10838495.png)


![(E,E)-8-[4-(3-Chlorophenyl)butadien-1-yl]caffeine](/img/structure/B10838507.png)
